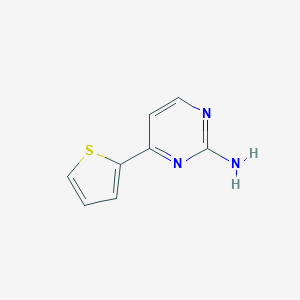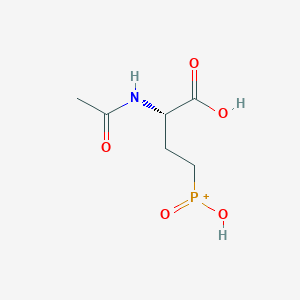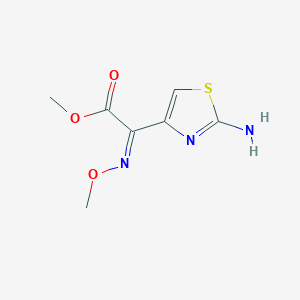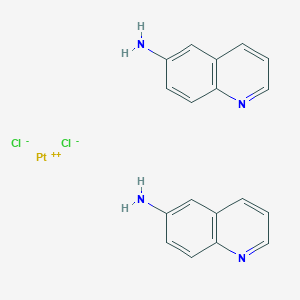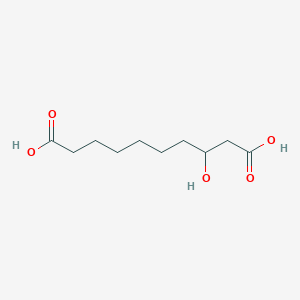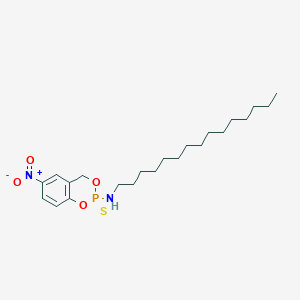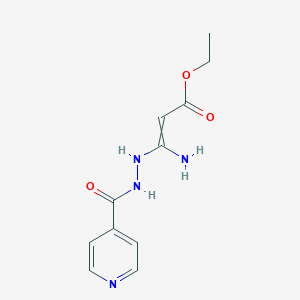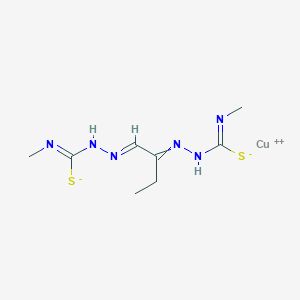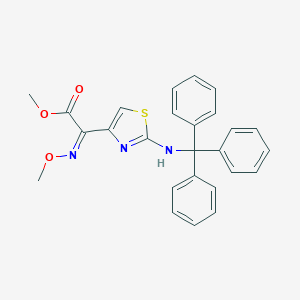![molecular formula C8H11NS B143176 2-[(E)-3-methylbut-1-enyl]thiazole CAS No. 132163-98-5](/img/structure/B143176.png)
2-[(E)-3-methylbut-1-enyl]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-3-methylbut-1-enyl]thiazole is a chemical compound that belongs to the class of thiazole compounds. It is an organic compound with the molecular formula C8H11NS and a molar mass of 153.24 g/mol. This compound has been the subject of scientific research in recent years due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-[(E)-3-methylbut-1-enyl]thiazole is not fully understood. However, it is believed that the compound interacts with certain receptors in the brain, leading to the perception of a pleasant odor.
Biochemische Und Physiologische Effekte
Studies have shown that exposure to 2-[(E)-3-methylbut-1-enyl]thiazole can have biochemical and physiological effects on the body. The compound has been found to have antioxidant properties, which can help to protect cells from damage caused by free radicals. Additionally, it has been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[(E)-3-methylbut-1-enyl]thiazole in lab experiments include its low toxicity and ease of synthesis. However, one limitation is that the compound may not be stable under certain conditions, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for research on 2-[(E)-3-methylbut-1-enyl]thiazole. One area of interest is its potential use as a natural preservative in the food industry. Another area of research is its potential use in the development of new drugs for the treatment of various diseases, such as cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its effects on the body.
Conclusion:
In conclusion, 2-[(E)-3-methylbut-1-enyl]thiazole is a chemical compound that has potential applications in various fields. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in different fields.
Synthesemethoden
The synthesis of 2-[(E)-3-methylbut-1-enyl]thiazole can be achieved through several methods, including the reaction of 3-methyl-2-butanone with thiosemicarbazide in the presence of a catalyst. Another method involves the reaction of 2-acetylthiazole with isobutyraldehyde in the presence of a base. Both methods result in the formation of 2-[(E)-3-methylbut-1-enyl]thiazole with good yields.
Wissenschaftliche Forschungsanwendungen
2-[(E)-3-methylbut-1-enyl]thiazole has been the subject of scientific research due to its potential applications in various fields. One of the most significant areas of research is its use as a flavoring agent in the food industry. The compound has been found to have a pleasant odor and is used to enhance the flavor of various food products.
Eigenschaften
CAS-Nummer |
132163-98-5 |
|---|---|
Produktname |
2-[(E)-3-methylbut-1-enyl]thiazole |
Molekularformel |
C8H11NS |
Molekulargewicht |
153.25 g/mol |
IUPAC-Name |
2-[(E)-3-methylbut-1-enyl]-1,3-thiazole |
InChI |
InChI=1S/C8H11NS/c1-7(2)3-4-8-9-5-6-10-8/h3-7H,1-2H3/b4-3+ |
InChI-Schlüssel |
MBSAKYBUOPFSKA-ONEGZZNKSA-N |
Isomerische SMILES |
CC(C)/C=C/C1=NC=CS1 |
SMILES |
CC(C)C=CC1=NC=CS1 |
Kanonische SMILES |
CC(C)C=CC1=NC=CS1 |
Synonyme |
Thiazole, 2-(3-methyl-1-butenyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



